2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
CAS No.: 499104-41-5
Cat. No.: VC16118754
Molecular Formula: C22H14BrCl2N3O2S
Molecular Weight: 535.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499104-41-5 |
|---|---|
| Molecular Formula | C22H14BrCl2N3O2S |
| Molecular Weight | 535.2 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H14BrCl2N3O2S/c23-13-5-7-17(8-6-13)28-21(30)18-3-1-2-4-19(18)27-22(28)31-12-20(29)26-16-10-14(24)9-15(25)11-16/h1-11H,12H2,(H,26,29) |
| Standard InChI Key | UDXKAWHDNVQBPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Introduction
Synthesis
The synthesis of quinazolinone derivatives often involves multiple steps, including bromination reactions and the use of solvents like dimethyl sulfoxide to enhance solubility and reaction rates. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure purity.
Related Compounds and Their Activities
-
N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: This compound is structurally similar but lacks the dichlorophenyl substituent. It has a molecular formula of C22H15BrClN3O2S .
-
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound shows anti-inflammatory potency and is a potential 5-lipoxygenase inhibitor .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume